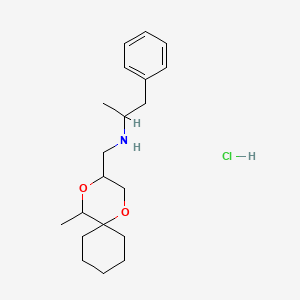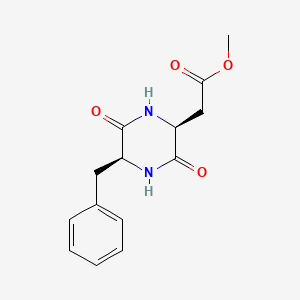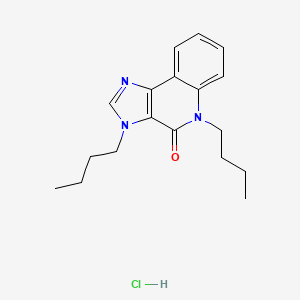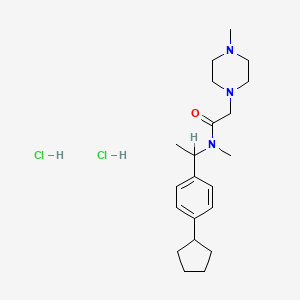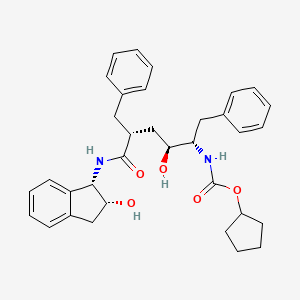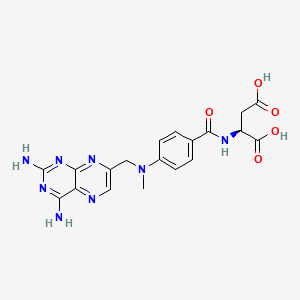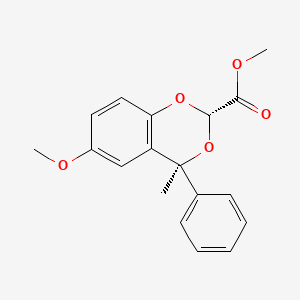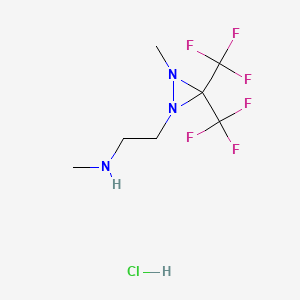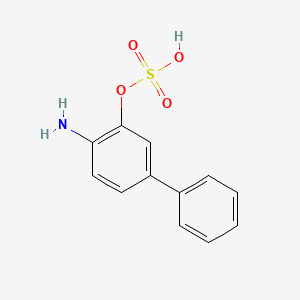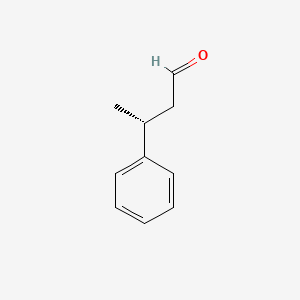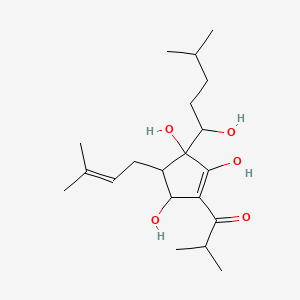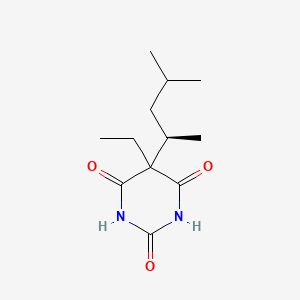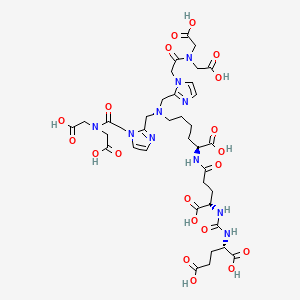
Trofolastat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of technetium TC-99M trofolastat involves complex synthetic routes and reaction conditions. The compound is synthesized by coordinating technetium-99m with a chelating agent that binds to prostate-specific membrane antigen. The industrial production methods involve radiolabeling techniques to ensure the compound’s stability and efficacy .
Análisis De Reacciones Químicas
Trofolastat undergoes various chemical reactions, including coordination with technetium-99m. The common reagents used in these reactions include chelating agents and reducing agents to facilitate the binding of technetium-99m. The major product formed from these reactions is the radiolabeled compound, technetium TC-99M this compound .
Aplicaciones Científicas De Investigación
Trofolastat has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a radiotracer in SPECT imaging to detect prostate cancer. It has shown high potential in identifying and localizing prostate cancer in patients with intermediate- and high-risk prostate cancer . In chemistry and biology, it is used to study the binding affinity and specificity of small-molecule inhibitors to prostate-specific membrane antigen .
Mecanismo De Acción
The mechanism of action of technetium TC-99M trofolastat involves its binding to prostate-specific membrane antigen, an enzyme with high expression in prostate cancer cells. This binding allows for the noninvasive detection of prostate cancer using SPECT imaging. The molecular targets and pathways involved include the prostate-specific membrane antigen and the radiolabeled technetium-99m .
Comparación Con Compuestos Similares
Trofolastat is unique in its high affinity binding to prostate-specific membrane antigen and its use as a radiotracer in SPECT imaging. Similar compounds include technetium TC-99M MIP-1404 and technetium TC-99M MIP-1405, which also target prostate-specific membrane antigen but may differ in their biodistribution and kinetic behavior .
Propiedades
Número CAS |
1660954-70-0 |
|---|---|
Fórmula molecular |
C37H50N10O20 |
Peso molecular |
954.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C37H50N10O20/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67)/t21-,22-,23-/m0/s1 |
Clave InChI |
FIHVIDKDARACGD-VABKMULXSA-N |
SMILES isomérico |
C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


